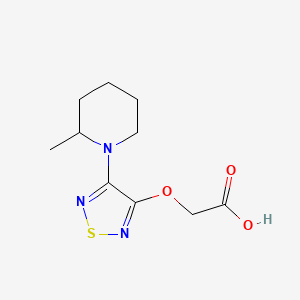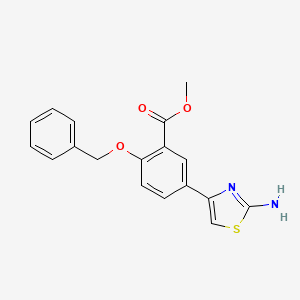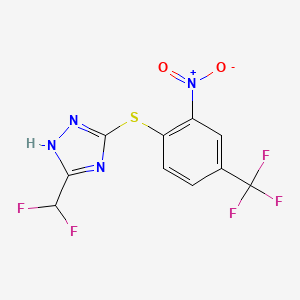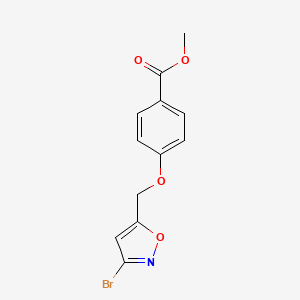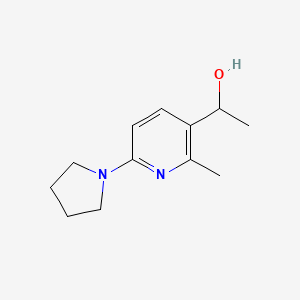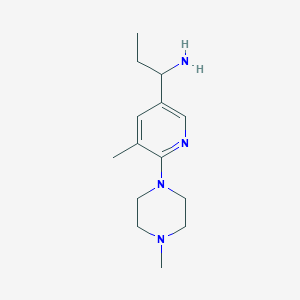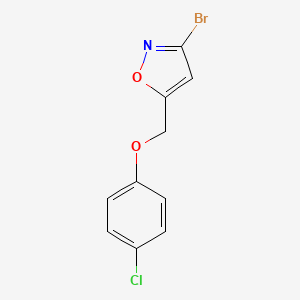![molecular formula C13H13NO B11791579 (3-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B11791579.png)
(3-Amino-[1,1'-biphenyl]-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-[1,1’-biphenyl]-4-yl)methanol is an organic compound that features both an amino group and a hydroxyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-[1,1’-biphenyl]-4-yl)methanol typically involves the Suzuki coupling reaction. This reaction is carried out between 3-bromoaniline and phenylboronic acid in the presence of a palladium catalyst under mild aerobic conditions . The reaction conditions include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of (3-Amino-[1,1’-biphenyl]-4-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-[1,1’-biphenyl]-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of (3-Formyl-[1,1’-biphenyl]-4-yl)methanol.
Reduction: Formation of (3-Amino-[1,1’-biphenyl]-4-yl)methane.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Amino-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of (3-Amino-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets. For instance, as a potential PD-1/PD-L1 inhibitor, it binds to the PD-1 receptor on T-cells, preventing the interaction with its ligand PD-L1. This inhibition can enhance the immune response against cancer cells by preventing the tumor from evading the immune system .
Comparison with Similar Compounds
Similar Compounds
3-Aminobiphenyl: Lacks the hydroxyl group present in (3-Amino-[1,1’-biphenyl]-4-yl)methanol.
4-Aminobiphenyl: Has the amino group at the para position instead of the meta position.
2-Aminobiphenyl: Has the amino group at the ortho position.
Uniqueness
(3-Amino-[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the biphenyl structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block for various applications.
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(2-amino-4-phenylphenyl)methanol |
InChI |
InChI=1S/C13H13NO/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-8,15H,9,14H2 |
InChI Key |
BLSWTPAEPBXGOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11791496.png)
![2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B11791499.png)
![1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11791507.png)
